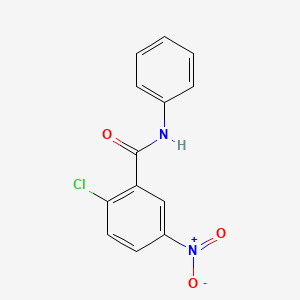

2-Chloro-5-nitro-N-phenylbenzamide

Descripción general

Descripción

Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad para inhibir la actividad del receptor activado por proliferadores de peroxisomas gamma, que juega un papel crucial en varios procesos biológicos, incluyendo el metabolismo lipídico, la homeostasis de la glucosa y la inflamación .

Métodos De Preparación

La síntesis de GW 9662 involucra varios pasos. La ruta sintética principal incluye la nitración de 2-clorobenzamida para formar 2-cloro-5-nitrobenzamida. Este intermedio luego se somete a una reacción con anilina para producir el producto final, 2-cloro-5-nitro-N-fenilbenzamida . Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido y el etanol, con un calentamiento suave para mejorar la solubilidad .

Análisis De Reacciones Químicas

GW 9662 se somete a diversas reacciones químicas, incluyendo:

Oxidación: El grupo nitro en GW 9662 puede ser reducido a un grupo amino bajo condiciones específicas.

Sustitución: El átomo de cloro en el anillo de benceno puede ser sustituido con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Hidrólisis: El enlace amida en GW 9662 puede ser hidrolizado bajo condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidrógeno gaseoso y el paladio sobre carbono para la reducción, y nucleófilos como el hidróxido de sodio para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 276.675 g/mol

- CAS Number : 22978-25-2

- IUPAC Name : 2-chloro-5-nitro-N-phenylbenzamide

The compound features a nitro group attached to a benzamide structure, which is crucial for its biological activity.

PPARγ Antagonism

GW9662 is primarily recognized for its role as an irreversible antagonist of PPARγ. This receptor is involved in regulating glucose metabolism and fatty acid storage. The inhibition of PPARγ by GW9662 has been shown to influence various metabolic processes:

- Lipid Metabolism : Studies indicate that GW9662 can reverse lipid accumulation induced by other agents like phenylbutyrate (PB), suggesting its utility in managing conditions related to lipid metabolism disorders .

- Apoptosis Induction : GW9662 has been linked to the induction of apoptosis in certain cancer cells by modulating lipid metabolism and influencing cell cycle dynamics .

Cancer Research

The compound has been utilized in cancer research for its ability to inhibit tumor growth and induce differentiation in cancer cells:

- Differentiation Therapy : Research shows that GW9662 can promote the differentiation of stem-like cells in glioblastoma, potentially offering a therapeutic strategy against aggressive tumors .

- Inhibition of Cell Proliferation : In various studies, GW9662 has demonstrated the ability to inhibit proliferation in breast cancer cells, highlighting its potential as a chemotherapeutic agent .

Neuroprotection

Emerging studies suggest that GW9662 may have neuroprotective effects:

- Inflammation Modulation : By inhibiting PPARγ, GW9662 may reduce neuroinflammation, which is implicated in neurodegenerative diseases .

Case Study 1: Lipid Accumulation and Apoptosis

In experiments utilizing NMR spectroscopy, GW9662 was shown to significantly reduce PB-induced lipid accumulation and caspase-3 activation, indicating its role in modulating apoptosis through PPARγ inhibition .

| Treatment | Lipid Accumulation | Caspase-3 Activity |

|---|---|---|

| Control | Low | Baseline |

| PB + GW9662 | Reduced | Significantly lower |

Case Study 2: Cancer Cell Differentiation

A study demonstrated that combining PPARγ ligands with GW9662 led to downregulation of stem-like properties in glioblastoma cells. This suggests that targeting PPARγ signaling pathways can enhance differentiation therapy outcomes .

| Treatment | Stem-like Properties | Cell Viability |

|---|---|---|

| Control | High | Normal |

| Ligand + GW9662 | Low | Decreased |

Mecanismo De Acción

GW 9662 ejerce sus efectos uniéndose irreversiblemente al dominio de unión al ligando del receptor activado por proliferadores de peroxisomas gamma. Esta unión inhibe la actividad del receptor, impidiéndole regular la expresión de genes involucrados en el metabolismo lipídico, la homeostasis de la glucosa y la inflamación. Los objetivos moleculares de GW 9662 incluyen varios factores de transcripción y vías de señalización que son moduladas por el receptor activado por proliferadores de peroxisomas gamma .

Comparación Con Compuestos Similares

GW 9662 es único entre los antagonistas del receptor activado por proliferadores de peroxisomas gamma debido a su unión irreversible y alta selectividad. Compuestos similares incluyen:

BADGE: Otro antagonista del receptor activado por proliferadores de peroxisomas gamma, pero menos potente que GW 9662.

T0070907: Un antagonista selectivo del receptor activado por proliferadores de peroxisomas gamma con unión reversible.

SR-202: Un antagonista del receptor activado por proliferadores de peroxisomas gamma con diferentes características de unión en comparación con GW 9662

Estos compuestos difieren en sus afinidades de unión, selectividad y mecanismos de acción, lo que hace que GW 9662 sea una herramienta valiosa en la investigación por sus propiedades únicas .

Actividad Biológica

2-Chloro-5-nitro-N-phenylbenzamide, commonly known as GW9662, is a synthetic compound recognized primarily as an irreversible antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer prevention. This article delves into the biological activity of GW9662, highlighting its mechanisms of action, effects on lipid metabolism, and implications for future research.

- Molecular Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 276.675 g/mol

GW9662 acts predominantly as an antagonist of PPARγ, a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. The compound's antagonistic action has been shown to influence various biological pathways:

- PPARγ Antagonism : GW9662 binds to PPARγ, inhibiting its activity and subsequently affecting gene expression related to lipid uptake and storage in macrophages .

- PPARδ Activation : Interestingly, GW9662 has been observed to activate PPARδ-mediated signaling pathways in macrophages, leading to increased lipogenesis and triglyceride accumulation .

Lipid Metabolism

Research indicates that GW9662 significantly affects lipid metabolism in macrophages. It has been shown to:

- Induce lipogenesis and triglyceride accumulation.

- Upregulate genes involved in lipid uptake and storage .

- Influence apoptotic pathways through modulation of lipid accumulation .

Case Studies

- Cancer Chemoprevention : In preclinical studies, GW9662 demonstrated potential as a chemopreventive agent against certain cancers by modulating PPARγ activity . Its mutagenic properties were assessed using bacterial strains, revealing that its mutagenicity is dependent on nitroreduction mechanisms .

- Metabolic Disorders : Studies have highlighted GW9662's role in influencing metabolic pathways associated with obesity and diabetes. Its dual action on PPARγ and PPARδ complicates its use but also suggests possible therapeutic applications in managing metabolic diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₃ |

| Molecular Weight | 276.675 g/mol |

| PPARγ Antagonism | Irreversible |

| PPARδ Activation | Observed |

| Lipid Accumulation Effect | Significant |

Safety and Toxicity

Despite its potential benefits, GW9662 exhibits toxicity at higher concentrations. In vitro studies have shown that prolonged exposure can lead to depletion of nucleotide triphosphates (NTP) in cells, indicating possible cytotoxic effects . The compound was found to be mutagenic under certain conditions but negative in nitroreductase-deficient strains, emphasizing the importance of metabolic context in evaluating its safety profile .

Propiedades

IUPAC Name |

2-chloro-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTSIBUQMRRYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040723 | |

| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22978-25-2 | |

| Record name | 2-Chloro-5-nitrobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.